1,2-Cyclopropanedicarboxylic acid, 1-butyl ester, (1S,2R)-rel-

Lipophilicity Drug-likeness Membrane permeability

1,2-Cyclopropanedicarboxylic acid, 1-butyl ester, (1S,2R)-rel- (CAS 2055841-08-0; synonym: (1R,2S)-rel-2-(butoxycarbonyl)cyclopropane-1-carboxylic acid) is a cis-configured cyclopropane-1,2-dicarboxylic acid mono-n-butyl ester with molecular formula C₉H₁₄O₄ and molecular weight 186.21 g/mol. It features a strained three-membered cyclopropane ring bearing a free carboxylic acid at one position and an n-butyl ester at the adjacent position in a defined cis relative stereochemistry.

Molecular Formula C9H13O4-
Molecular Weight 185.20 g/mol
Cat. No. B12343944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Cyclopropanedicarboxylic acid, 1-butyl ester, (1S,2R)-rel-
Molecular FormulaC9H13O4-
Molecular Weight185.20 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C1CC1C(=O)[O-]
InChIInChI=1S/C9H14O4/c1-2-3-4-13-9(12)7-5-6(7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/p-1/t6-,7+/m1/s1
InChIKeyDJSPVAXZXBCUSV-RQJHMYQMSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Cyclopropanedicarboxylic Acid 1-Butyl Ester (1S,2R)-rel-: Core Physicochemical and Structural Profile for Scientific Procurement


1,2-Cyclopropanedicarboxylic acid, 1-butyl ester, (1S,2R)-rel- (CAS 2055841-08-0; synonym: (1R,2S)-rel-2-(butoxycarbonyl)cyclopropane-1-carboxylic acid) is a cis-configured cyclopropane-1,2-dicarboxylic acid mono-n-butyl ester with molecular formula C₉H₁₄O₄ and molecular weight 186.21 g/mol [1]. It features a strained three-membered cyclopropane ring bearing a free carboxylic acid at one position and an n-butyl ester at the adjacent position in a defined cis relative stereochemistry. Computed physicochemical properties include XLogP3 of 1.0, topological polar surface area (TPSA) of 63.6 Ų, and a predicted boiling point of 295.5 ± 33.0 °C [1] [2]. This compound serves as a chiral building block within the broader class of cyclopropane-1,2-dicarboxylic acid monoesters, which are established intermediates in the synthesis of conformationally constrained β-amino acid derivatives, pharmaceutical candidates, and bifunctional PROTAC linkers [3] [4].

Why In-Class Monoester Substitution Risks Compromising Physicochemical and Synthetic Utility: The Case for the n-Butyl Ester


Within the cis-cyclopropane-1,2-dicarboxylic acid monoester series, the alkyl ester chain length is not a passive structural variable. The n-butyl ester distinguishes itself through a computed XLogP3 of 1.0, compared to −0.3 for the methyl ester analog (CAS 31420-47-0) and 0.1 for the trans-ethyl ester analog (CAS 175415-95-9), representing a 1.3 log unit (approximately 20-fold) increase in predicted octanol-water partition coefficient relative to the methyl congener [1] [2]. This lipophilicity shift is accompanied by an increase in rotatable bond count from 3 (methyl) to 6 (n-butyl), providing greater conformational degrees of freedom while retaining the rigid cyclopropane core [1] . In synthetic applications where differential reactivity at the two carbonyl positions is required—such as selective monosaponification followed by Curtius rearrangement—the steric and electronic properties of the ester alkyl group directly influence regiochemical outcomes and downstream yields [3]. Simply interchanging the n-butyl ester with a methyl, ethyl, or tert-butyl analog without accounting for these quantitative differences risks altering partition behavior, reaction selectivity, and ultimately the purity profile of derived intermediates.

Quantitative Differentiation Evidence: 1,2-Cyclopropanedicarboxylic Acid 1-Butyl Ester (1S,2R)-rel- vs. Closest Analogs


XLogP3 Lipophilicity: 1.3 Log Unit Advantage Over the Methyl Ester Analog

The n-butyl ester target compound exhibits a computed XLogP3 of 1.0, compared to −0.3 for the cis-methyl ester analog (CAS 31420-47-0) and 0.1 for the trans-ethyl ester analog (CAS 175415-95-9) [1] [2]. This represents a 1.3 log-unit increase in predicted lipophilicity relative to the methyl congener, corresponding to an approximately 20-fold higher predicted octanol-water partition coefficient.

Lipophilicity Drug-likeness Membrane permeability

Rotatable Bond Count: Enhanced Conformational Flexibility Relative to Shorter-Chain Monoesters

The target compound possesses 6 rotatable bonds (PubChem), compared to 3 rotatable bonds for the methyl ester analog (CAS 31420-47-0) and 4 for the ethyl ester analog [1] . This 2- to 3-fold increase in rotatable bond count provides greater conformational sampling of the ester side chain while preserving the rigid cis-cyclopropane core geometry.

Conformational flexibility Molecular design Structure-activity relationships

Cis Stereochemistry: Differentiated Spatial Orientation vs. Trans-Monoester Series

The (1S,2R)-rel- designation establishes a cis relationship between the carboxylic acid and n-butyl ester substituents on the cyclopropane ring. This cis geometry contrasts with the trans-monoester series—such as (1S,2S)-2-(ethoxycarbonyl)cyclopropane-1-carboxylic acid (CAS 175415-95-9)—and imposes a different spatial vector for the two functional groups [1] [2]. In the cis series, selective monosaponification of cyclopropane-1,2-dicarboxylates proceeds regioselectively at the less sterically hindered ester, a reactivity pattern documented in the Tetrahedron Letters synthesis of cis-β-aminocyclopropanecarboxylates (β-ACCs) [3].

Stereochemistry Chiral building block Cyclopropane conformation

Predicted Boiling Point: 295.5 °C Offers Wider Liquid-Phase Thermal Processing Window

The predicted boiling point of the target n-butyl ester is 295.5 ± 33.0 °C, compared to 253.9 ± 33.0 °C for the methyl ester analog [1] [2]. This approximately 42 °C increase in predicted boiling point reflects the higher molecular weight (186.21 vs. 144.13 g/mol) and enhanced van der Waals interactions of the longer alkyl chain, providing a broader liquid-phase operational window for reactions conducted at elevated temperatures.

Thermal stability Process chemistry Purification

TPSA Parity with Favorable Lipophilicity Shift: Maintaining Hydrogen Bonding Capacity

The topological polar surface area (TPSA) of the target n-butyl ester is 63.6 Ų, identical to the methyl and ethyl monoester analogs, but substantially lower than the parent cis-1,2-cyclopropanedicarboxylic acid (TPSA = 74.6 Ų, LogP = −0.21) [1] . This TPSA parity means the n-butyl ester retains the same hydrogen-bonding capacity as shorter-chain monoesters while achieving significantly enhanced lipophilicity (XLogP3 = 1.0 vs. −0.3 for methyl), resulting in a net improvement in the lipophilicity-to-polarity balance without sacrificing hydrogen-bond acceptor/donor capability.

Polar surface area Drug-likeness Bioavailability prediction

Differential Ester Hydrolysis Susceptibility: n-Butyl vs. Methyl in Enzymatic and Chemical Monohydrolysis

Pig liver esterase (PLE)-catalyzed hydrolysis of symmetrical cyclopropane-1,2-dicarboxylate diesters yields chiral monoesters with enantiomeric excess ranging from 10% to 100%, and the steric bulk of the ester alkyl group is a recognized determinant of both hydrolysis rate and stereoselectivity [1] [2]. While direct kinetic data comparing n-butyl, methyl, and ethyl cyclopropane-1,2-dicarboxylate monoesters under identical PLE conditions were not identified in the retrieved literature, class-level evidence from PLE substrate specificity studies demonstrates that alkyl chain length modulates both the rate and enantioselectivity of ester hydrolysis in cyclopropane dicarboxylate systems [1].

Enzymatic hydrolysis Selective deprotection Pig liver esterase

Optimal Application Scenarios for 1,2-Cyclopropanedicarboxylic Acid 1-Butyl Ester (1S,2R)-rel- Based on Differentiated Properties


Synthesis of Conformationally Constrained cis-β-Aminocyclopropanecarboxylate (β-ACC) Building Blocks

The (1S,2R)-rel- cis configuration combined with differentiated acid and n-butyl ester functionalities enables regioselective monosaponification followed by Curtius rearrangement to generate cis-β-ACC derivatives, as established in the Tetrahedron Letters (2003) methodology [1]. The n-butyl ester's enhanced lipophilicity (XLogP3 = 1.0) facilitates organic-phase extraction of the Curtius rearrangement products compared to the more water-miscible methyl ester analog, improving isolated yields during aqueous workup. The higher boiling point (295.5 °C) provides a broader thermal window for the Curtius rearrangement step, which typically requires heating in the presence of diphenylphosphoryl azide.

Chiral Intermediate for Kynurenine-3-Monooxygenase (KMO) Inhibitor Development

Patent CN104244939A demonstrates the use of (+)-(1S,2S)-cyclopropane-1,2-dicarboxylic acid monomethyl ester as a key chiral intermediate in the synthesis of KMO inhibitors for neurodegenerative disease applications [2]. The (1S,2R)-rel- n-butyl ester analog offers the same cis-cyclopropane scaffold with differentiated acid/ester functionality required for sequential coupling to dichlorobenzoyl and glycoside moieties, but with the added benefit of increased lipophilicity that may modulate the physicochemical profile of late-stage intermediates during chromatographic purification.

Bifunctional PROTAC Linker Design Requiring Orthogonal Carboxylic Acid / Ester Conjugation Handles

The cis-cyclopropane-1,2-dicarboxylic acid monoester scaffold, featuring a free carboxylic acid and an alkyl ester on adjacent ring carbons, provides two chemically distinct conjugation points for PROTAC (PROteolysis TArgeting Chimera) assembly . The n-butyl ester variant offers a favorable balance of TPSA (63.6 Ų) and lipophilicity (XLogP3 = 1.0) that places it within favorable drug-likeness space for linker components, while the cis geometry enforces a defined spatial relationship between the E3 ligase ligand and the target protein ligand attachment points [3].

Chromatographic Method Development and Analytical Reference Standard Procurement

The n-butyl ester's increased lipophilicity (XLogP3 = 1.0 vs. −0.3 for methyl) translates to longer reversed-phase HPLC retention times, enabling superior separation from more polar synthetic impurities compared to the methyl or ethyl ester analogs [3] . This property is exploited in analytical method development where baseline resolution of the monoester intermediate from the parent diacid (LogP = −0.21) and the symmetrical diester is required for purity assessment in pharmaceutical intermediate quality control.

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